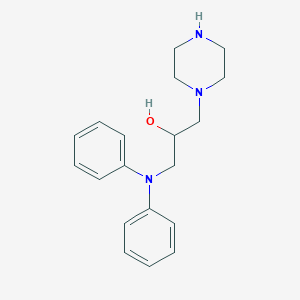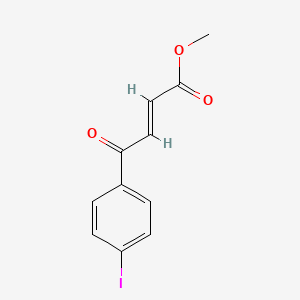
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of enones. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a but-2-enoate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzaldehyde and methyl acetoacetate.
Knoevenagel Condensation: The 4-iodobenzaldehyde undergoes a Knoevenagel condensation with methyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the enone structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions: Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can facilitate substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Fluorophenyl)-4-oxobut-2-enoate
Comparison:
- Uniqueness: The presence of the iodine atom in Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
- Reactivity: The iodine derivative is more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
32250-59-2 |
|---|---|
分子式 |
C11H9IO3 |
分子量 |
316.09 g/mol |
IUPAC名 |
methyl (E)-4-(4-iodophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9IO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
InChIキー |
OILOMAAZLYQQID-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)I |
正規SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
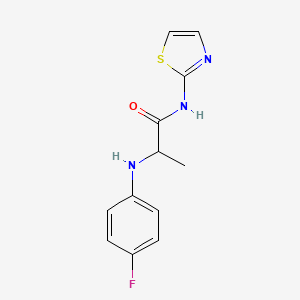
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
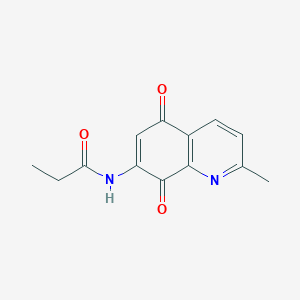
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
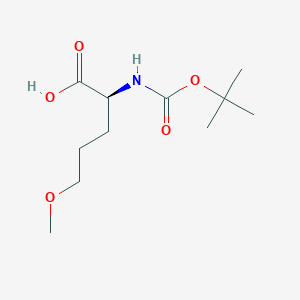
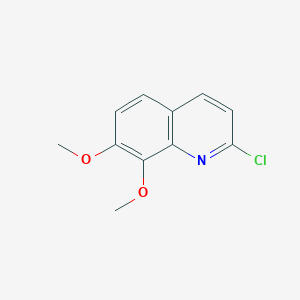
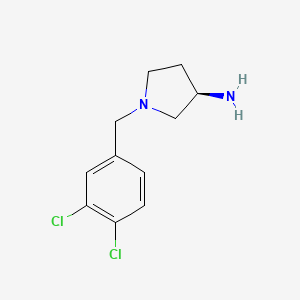


![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)

